molecular formula C8H5ClF2O2S B8414629 4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione CAS No. 179184-63-5

4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione

Cat. No.: B8414629
CAS No.: 179184-63-5
M. Wt: 238.64 g/mol
InChI Key: FRXCZUMZEDYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione is a useful research compound. Its molecular formula is C8H5ClF2O2S and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

179184-63-5

Molecular Formula

C8H5ClF2O2S

Molecular Weight

238.64 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-4,4-difluorobutane-1,3-dione

InChI

InChI=1S/C8H5ClF2O2S/c9-7-2-1-6(14-7)4(12)3-5(13)8(10)11/h1-2,8H,3H2

InChI Key

FRXCZUMZEDYVKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl difluoroacetate (3.51 g, 28.3 mmol) was placed in a 100 mL round bottom flask and dissolved in ether (10 mL). To the stirred solution was added 25 weight % sodium methoxide (6.12 g, 28.3 mmol) followed by 2-acetyl-5-chlorothiophene (4.12 g, 25.6 mmol). A pink precipitate formed after 5 minutes which was dissolved by adding ether (10 mL) and THF (10 mL) to the reaction. The reaction was stirred at room temperature overnight (15.75 hours), then treated with 3N HCl (15 mL). The organic layer was collected and washed with brine (20 mL), dried over MgSO4, and concentrated in vacuo to give a red solid (5.94 g) which was recrystallized from methylene chloride/isooctane to give the like diketone as a yellow solid (2.02 g, mp 72°-77° C., 33% ). 1H NMR (CDCl3) 300 MHz 14.60 (br s, 1H), 7.57 (d, J=4.2 Hz, 1H), 7.01 (d, J=4.2 Hz, 1H), 6.32 (s, 1H), 6.04 (t, J=54.2 Hz, 1H); 19F NMR (CDCl3) 300 MHz: -127.01 (d); M+238.
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.12 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.